Methyl [(6-chloropyridazin-3-YL)thio]acetate
Description
Methyl [(6-chloropyridazin-3-yl)thio]acetate (CAS: 879403-49-3) is a heterocyclic ester featuring a pyridazine core substituted with a chlorine atom at the 6-position and a methyl thioacetate group at the 3-position. Its molecular formula is C₇H₆ClN₂O₂S, with a molecular weight of 229.66 g/mol. The compound is synthesized via nucleophilic substitution or coupling reactions, as evidenced by its commercial availability at 95% purity from suppliers like Combi-Blocks .
Properties
IUPAC Name |
methyl 2-(6-chloropyridazin-3-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2S/c1-12-7(11)4-13-6-3-2-5(8)9-10-6/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNVCONSEOFCFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(6-chloropyridazin-3-YL)thio]acetate typically involves the reaction of 6-chloropyridazine with methyl thioacetate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
Starting Materials: 6-chloropyridazine and methyl thioacetate.
Reaction Conditions: The reaction is usually conducted in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Solvent: Common solvents used include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C, to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding thioacetic acid.
Mechanism :
-
Acidic Hydrolysis : Catalyzed by H⁺, leading to cleavage of the ester bond.
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Basic Hydrolysis : Saponification with aqueous alkali (e.g., NaOH) yields the sodium salt of thioacetic acid.
Conditions :
| Reaction Type | Catalyst/Reagent | Temperature | Time |
|---|---|---|---|
| Acidic | HCl (aq) | 50–100°C | 2–4 h |
| Basic | NaOH (aq) | 80–100°C | 1–3 h |
Nucleophilic Substitution at the Thioester Group
The thioester (-S-COOR) is reactive toward nucleophiles, enabling transformations such as:
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Aminolysis : Reaction with amines (e.g., NH₃, primary/secondary amines) to form amides.
-
Alcoholysis : Substitution with alcohols to yield thioether esters.
Example : Reaction with hydrazine hydrate could generate hydrazides, which are precursors for heterocyclic compounds .
Reactions Involving the Pyridazine Ring
The chlorine atom at position 6 of the pyridazine ring is susceptible to nucleophilic aromatic substitution.
Key Reactions :
-
Substitution with Thiols : Treatment with thiols (R-SH) under basic conditions replaces Cl with a thioalkyl group.
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Cyclization Reactions : The compound can act as a precursor in forming fused heterocycles (e.g., benzo[h]quinolines) via base-promoted cyclization with amines .
Functional Group Transformations
Thioacetalation : The thioester group can participate in thioacetalation reactions under Lewis acidic conditions (e.g., BF₃·SMe₂), forming methyl-dithioacetals. This reaction is odor-free and efficient for aldehyde protection .
Conditions :
| Reagent | Temperature | Yield |
|---|---|---|
| BF₃·SMe₂ (4 eq) | 80°C | 60–71% |
Spectroscopic and Analytical Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C₇H₆ClN₂S₂ |
| Molecular Weight | 206.68 g/mol |
| ¹H NMR | Peaks corresponding to pyridazine and methyl ester groups |
| IR | Absorption bands for C=O (ester) and S-containing bonds |
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Methyl [(6-chloropyridazin-3-YL)thio]acetate serves as a crucial building block in the synthesis of more complex organic molecules. Its thioether functionality allows for diverse chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.
Synthetic Routes
The synthesis typically involves the reaction of 6-chloropyridazine with methyl thioacetate. The reaction conditions are optimized for high yield and purity:
| Starting Materials | Reaction Conditions |
|---|---|
| 6-Chloropyridazine | Base: Sodium hydride or potassium carbonate |
| Methyl thioacetate | Solvent: Dimethylformamide (DMF) or DMSO |
| Temperature: 80-100°C |
Biological Applications
Potential Biological Activities
Research indicates that this compound may exhibit antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for therapeutic development.
Medical Research
Therapeutic Agent Exploration
Ongoing studies are investigating the potential of this compound as a therapeutic agent. Its unique structure may allow it to interact with targets involved in disease processes, particularly in oncology.
Case Studies
- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. Further research is needed to elucidate its efficacy and safety profiles.
- Antimicrobial Properties : Preliminary assessments indicate that the compound may possess antimicrobial activity against various pathogens, warranting further investigation into its potential as an antimicrobial agent.
Industrial Applications
Material Development
In industry, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and new materials. Its versatility allows for the development of compounds with tailored properties for specific applications.
Mechanism of Action
The mechanism of action of Methyl [(6-chloropyridazin-3-YL)thio]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
The following analysis compares Methyl [(6-chloropyridazin-3-yl)thio]acetate with structurally and functionally related compounds, focusing on physicochemical properties, synthetic methods, and biological activities.
Structural Analogues with Pyridazine/Pyrimidine Cores
Key Observations :
- The pyridazine core in the target compound differentiates it from pyrimidine-based analogues (e.g., compound in ), which often exhibit varied solubility and reactivity due to ring electron distribution.
- Piperidine-substituted derivatives (e.g., ) introduce basic nitrogen atoms, enhancing solubility in polar solvents compared to the simpler thioacetate structure of the target compound .
Key Observations :
- Thioacetate-linked triazoles (e.g., Tryfuzol®) demonstrate pronounced biological activities, unlike the target compound, which lacks a triazole ring but shares the thioacetate functional group .
- Quinazolinone derivatives () are synthesized via green chemistry methods, highlighting an eco-friendly approach compared to conventional syntheses for the target compound .
Physicochemical and Spectroscopic Comparisons
Physical Properties :
- Solubility: this compound’s solubility profile is uncharacterized in the evidence, but structurally similar compounds like ASP-34 () show water solubility due to ionic groups, whereas non-ionic analogues (e.g., ) are likely soluble in organic solvents .
- Melting Point: The pyridinone derivative in (CAS: 134616-73-2) has a melting point of 185–187°C, suggesting higher thermal stability compared to the target compound, which may decompose at lower temperatures due to its simpler structure .
Spectroscopic Data :
- Methyl 2-((8-bromo-9-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio)acetate (): ¹H NMR: δ 9.28 (s, 1H), 4.16 (s, 2H), 3.63 (s, 3H), 2.67 (s, 3H). Mass: [M+H]⁺ = 372.87/374.86 (Br isotope pattern) .
- Contrastingly, the target compound’s NMR data is absent in the evidence, but its mass spectrum would likely show a simpler pattern due to the lack of bromine or fused rings.
Biological Activity
Methyl [(6-chloropyridazin-3-YL)thio]acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
This compound is synthesized through the reaction of 6-chloropyridazine with methyl thioacetate. The reaction typically requires a base such as sodium hydride or potassium carbonate and is conducted in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to ensure high purity and yield.
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : The thioether group can be oxidized to form sulfoxides or sulfones.
- Reduction : It can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
- Substitution : The chlorine atom on the pyridazine ring can be substituted with other nucleophiles under appropriate conditions.
Antimicrobial Properties
This compound has shown promising antimicrobial activity. In vitro studies indicate that it exhibits significant antibacterial effects against various pathogens, including resistant strains. For instance, compounds derived from similar structures have been reported with minimum inhibitory concentrations (MICs) as low as 0.046 μM against methicillin-resistant Staphylococcus aureus (MRSA) .
| Pathogen | MIC (μM) | Reference Compound |
|---|---|---|
| MRSA | 0.046 | Vancomycin (0.68) |
| E. coli | 2.96 | Ciprofloxacin |
Anticancer Activity
Research indicates that this compound may also possess anticancer properties. The compound interacts with cellular targets, potentially leading to apoptosis in cancer cells. Studies have highlighted its ability to inhibit specific enzymes involved in cancer progression, although detailed mechanisms remain to be fully elucidated .
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells. This binding can modulate enzyme activities or receptor functions, potentially blocking substrate access or altering signaling pathways.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit key enzymes by binding to their active sites.
- Cell Signaling Modulation : It may affect pathways involved in cell proliferation and survival, contributing to its anticancer effects .
4. Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
- A study demonstrated that derivatives of thiazoles and pyridazines exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of efficacy .
- Another research highlighted the synthesis of pyridazine derivatives that showed enhanced potency against various cancer cell lines, indicating the potential utility of this class of compounds in therapeutic applications .
5. Conclusion
This compound is a compound with notable biological activities, particularly in antimicrobial and anticancer domains. While preliminary studies show promise, further research is essential to fully understand its mechanisms of action and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for Methyl [(6-chloropyridazin-3-yl)thio]acetate, and how can intermediates be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where a thiol group replaces a leaving group (e.g., chlorine) on the pyridazine ring. For example, intermediate synthesis steps may involve reacting 6-chloropyridazin-3-thiol with methyl chloroacetate under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF. Yield optimization can be achieved by controlling temperature (e.g., 60–80°C) and stoichiometric ratios of reactants. Characterization of intermediates via HNMR (e.g., δ ~3.7 ppm for methyl ester protons) and elemental analysis ensures purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key signals interpreted?
- Methodological Answer :
- HNMR : The methyl ester group appears as a singlet at δ ~3.7 ppm. The pyridazine aromatic protons typically resonate between δ 7.5–8.5 ppm, with splitting patterns indicating substitution positions.
- Elemental Analysis : Deviations >0.3% from calculated C/H/N/S values suggest impurities or incomplete reactions. For example, a sulfur content mismatch may indicate unreacted thiol intermediates .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~232 for C₇H₇ClN₂O₂S) confirm the molecular weight, while fragmentation patterns validate the structure .
Advanced Research Questions
Q. How can discrepancies between theoretical and observed spectroscopic data be resolved during structural elucidation?
- Methodological Answer : Discrepancies in HNMR or elemental analysis may arise from tautomerism, residual solvents, or byproducts. Strategies include:
- Variable Temperature NMR : To detect tautomeric shifts in the pyridazine ring.
- Recrystallization : Purification using solvents like 2-propanol removes impurities affecting elemental analysis .
- Control Experiments : Repeating reactions with deuterated reagents or alternative leaving groups (e.g., bromine instead of chlorine) to isolate signal contributions .
Q. What experimental approaches are used to investigate the structure-activity relationship (SAR) of this compound in agrochemical applications?
- Methodological Answer :
- Derivatization : Synthesizing analogs with modified substituents (e.g., replacing chlorine with fluorine or varying ester groups) to assess biological activity. For example, replacing the methyl ester with ethyl alters lipophilicity and bioavailability .
- In Vitro Bioassays : Testing herbicidal or pesticidal activity using enzyme inhibition assays (e.g., acetolactate synthase) or cell-based models. Dose-response curves (IC₅₀ values) quantify potency .
- Computational Modeling : Docking studies to predict interactions with target proteins (e.g., using PyMol or AutoDock) .
Q. How can computational chemistry predict the thermodynamic stability and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to determine bond dissociation energies (e.g., C–S bond stability) and electron density maps (e.g., nucleophilic sites on the pyridazine ring) .
- Thermochemical Data : Compare calculated formation enthalpies (ΔfH) with experimental values from calorimetry to validate computational models .
Data Contradiction and Optimization Questions
Q. What strategies mitigate low yields during scale-up synthesis of this compound?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 5 hours to 30 minutes) and improves yield by enhancing reagent interaction .
- Catalytic Additives : Using phase-transfer catalysts (e.g., TBAB) to improve solubility of intermediates in biphasic systems .
- In Situ Monitoring : Employing TLC or HPLC to track reaction progress and terminate at optimal conversion points .
Q. How can researchers address inconsistent biological activity data across different assay systems?
- Methodological Answer :
- Standardized Protocols : Replicate assays under controlled conditions (e.g., pH, temperature, solvent concentration) to minimize variability .
- Metabolite Profiling : LC-MS analysis identifies degradation products that may interfere with activity measurements .
- Positive/Negative Controls : Include reference compounds (e.g., fluthiacet-methyl) to validate assay sensitivity and specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
